

Commercial Availability and Technical Profile of 4-Bromo-1H-indole-7-carboxamide

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Compound of Interest

Compound Name: 4-Bromo-1H-indole-7-carboxamide

Cat. No.: B597643

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **4-Bromo-1H-indole-7-carboxamide**, a halogenated indole derivative with potential applications in medicinal chemistry and drug discovery. The document details its commercial availability, physicochemical properties, a probable synthetic route with a detailed experimental protocol, and a discussion of its potential biological significance based on related compounds.

Physicochemical Properties

4-Bromo-1H-indole-7-carboxamide is a substituted indole with a bromine atom at the 4-position and a carboxamide group at the 7-position. These functional groups provide handles for further chemical modifications and influence the molecule's overall properties.

Property	Value	Source
CAS Number	1211596-82-5	[1]
Molecular Formula	C ₉ H ₇ BrN ₂ O	[1]
Molecular Weight	239.07 g/mol	
Appearance	Solid (predicted)	General knowledge
Solubility	Expected to be soluble in organic solvents like DMSO and DMF	General knowledge

Commercial Availability

4-Bromo-1H-indole-7-carboxamide is available from several chemical suppliers, indicating its accessibility for research and development purposes. The precursor, 4-Bromo-1H-indole-7-carboxylic acid, is also commercially available from various vendors.

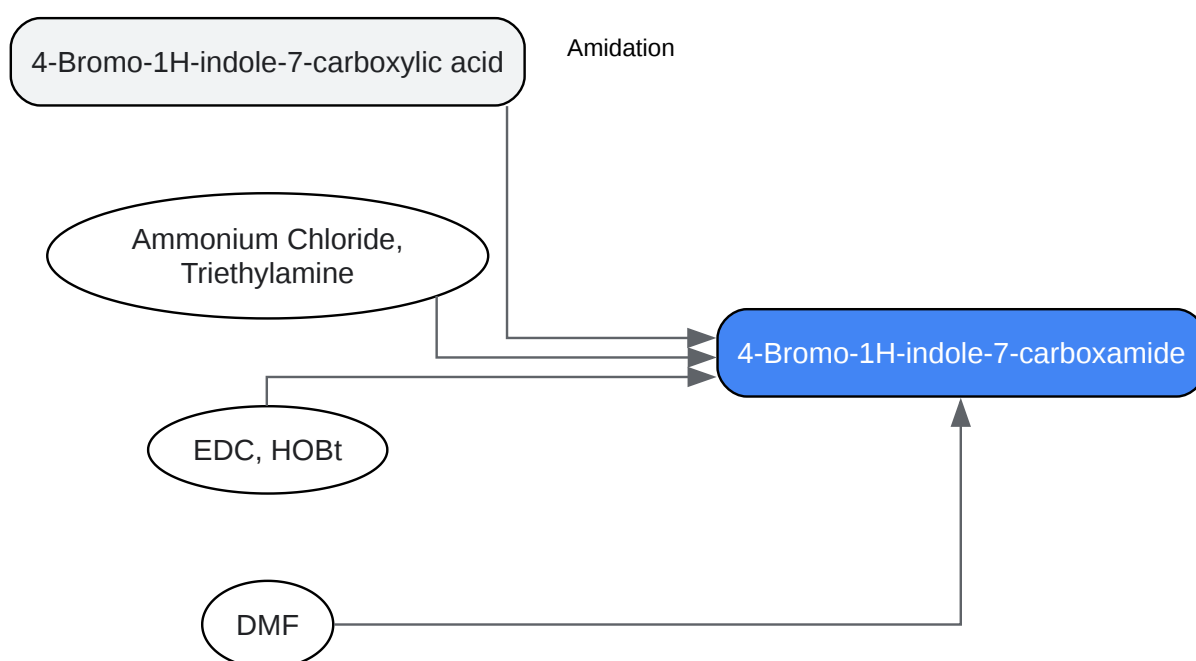
Supplier	Product Name	CAS Number
Sigma-Aldrich (Merck)	4-Bromo-1H-indole-7-carboxamide	1211596-82-5
ChemScene LLC	4-Bromo-1H-indole-7-carboxamide	1211596-82-5
AstaTech, Inc.	4-Bromo-1H-indole-7-carboxamide	1211596-82-5
eMolecules	4-Bromo-1H-indole-7-carboxamide	1211596-82-5
Fisher Scientific	4-Bromo-1H-indole-7-carboxamide	1211596-82-5

Synthesis and Experimental Protocols

The synthesis of **4-Bromo-1H-indole-7-carboxamide** can be readily achieved from its corresponding carboxylic acid precursor, 4-Bromo-1H-indole-7-carboxylic acid, via an amidation reaction. This transformation is a standard procedure in organic chemistry, often employing coupling agents to facilitate the formation of the amide bond.

Proposed Synthetic Pathway

The direct amidation of 4-Bromo-1H-indole-7-carboxylic acid using a suitable ammonia source and peptide coupling agents represents a high-yielding and straightforward approach.



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Caption: Proposed synthesis of **4-Bromo-1H-indole-7-carboxamide**.

Detailed Experimental Protocol: Amidation of 4-Bromo-1H-indole-7-carboxylic acid

This protocol is a general procedure based on standard amidation conditions and should be optimized for specific laboratory settings.

Materials:

- 4-Bromo-1H-indole-7-carboxylic acid
- 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
- Hydroxybenzotriazole (HOBt)
- Ammonium chloride (NH_4Cl)
- Triethylamine (TEA)
- Anhydrous N,N-Dimethylformamide (DMF)
- Ethyl acetate (EtOAc)
- Saturated aqueous sodium bicarbonate (NaHCO_3) solution
- Brine
- Anhydrous sodium sulfate (Na_2SO_4)
- Silica gel for column chromatography

Procedure:

- To a solution of 4-Bromo-1H-indole-7-carboxylic acid (1.0 eq) in anhydrous DMF, add EDC (1.2 eq) and HOBt (1.2 eq).
- Stir the mixture at room temperature for 30 minutes to activate the carboxylic acid.
- In a separate flask, dissolve ammonium chloride (1.5 eq) in a minimal amount of water and add triethylamine (2.0 eq).
- Add the ammonium chloride/triethylamine solution to the reaction mixture.
- Stir the reaction at room temperature overnight.
- Monitor the reaction progress by thin-layer chromatography (TLC).

- Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous NaHCO₃ solution (3x) and brine (1x).
- Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
- Purify the crude product by silica gel column chromatography to afford **4-Bromo-1H-indole-7-carboxamide**.

Expected Analytical Data:

Upon successful synthesis, the structure and purity of **4-Bromo-1H-indole-7-carboxamide** should be confirmed by standard analytical techniques. While specific data is not publicly available, representative spectra of related bromo-indole compounds can be found in various databases.[2][3] Commercial suppliers of the precursor, 4-Bromo-1H-indole-7-carboxylic acid, often provide access to NMR and HPLC data which can serve as a reference for the starting material.[4][5]

- ¹H NMR: Characteristic signals for the indole protons and the amide protons are expected.
- ¹³C NMR: Resonances corresponding to the carbon atoms of the indole core and the carboxamide group should be observed.
- HPLC: A single major peak should indicate the purity of the compound.
- Mass Spectrometry: The molecular ion peak corresponding to the exact mass of the compound should be present.

Potential Biological Significance and Signaling Pathways

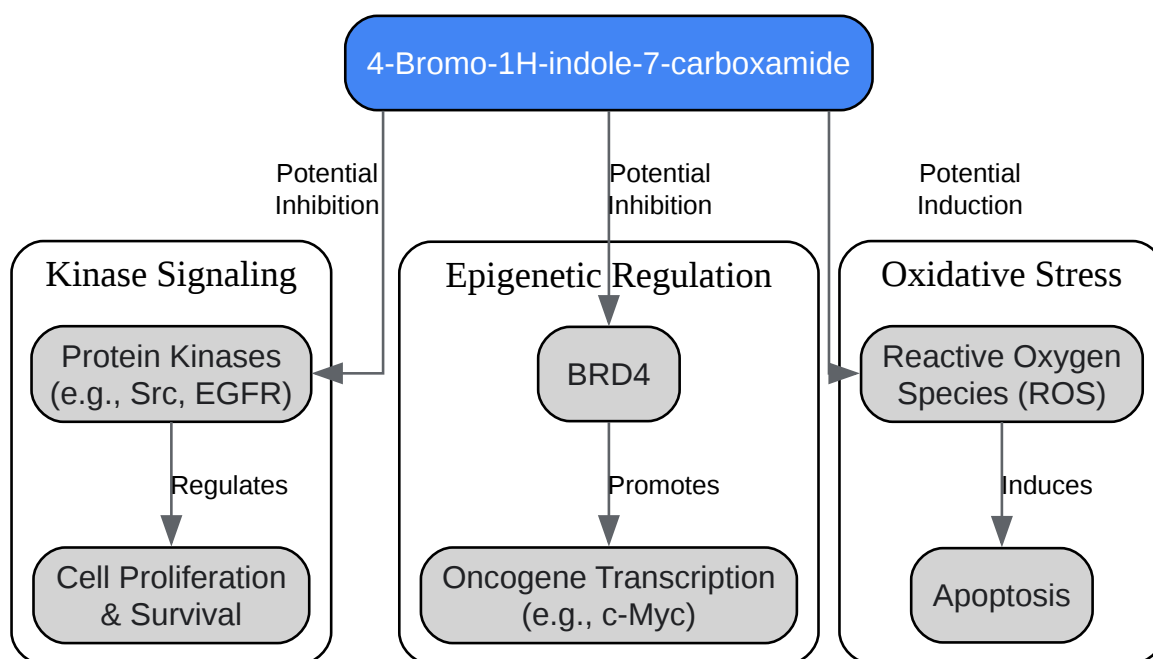
While no specific biological activities for **4-Bromo-1H-indole-7-carboxamide** have been reported in the scientific literature, the indole scaffold is a well-established pharmacophore present in numerous biologically active compounds.[6][7] The introduction of a bromine atom and a carboxamide group can significantly modulate the pharmacological profile.

Potential Therapeutic Areas:

- **Oncology:** Indole derivatives have been extensively investigated as anticancer agents, targeting various signaling pathways.[8] Some bromo-indole derivatives have shown inhibitory activity against protein kinases such as pp60(c-Src).[9] Indole-2-one derivatives have been identified as potent inhibitors of Bromodomain protein 4 (BRD4), a key regulator of oncogene expression.[10] Furthermore, primaquine-indole carboxamide conjugates have demonstrated cancer-cell-selective antiproliferative activity through the generation of reactive oxygen species (ROS).[11][12]
- **Infectious Diseases:** The indole nucleus is a core component of various antibacterial and antiviral agents.[7] Indole-2-carboxamides, in particular, have been explored for their potential as antitubercular agents.[13]
- **Neurological Disorders:** The structural similarity of the indole ring to neurotransmitters like serotonin has led to the development of indole-based drugs for neurological conditions.[6]
- **Inflammation:** Indole derivatives have also been investigated for their anti-inflammatory properties.[14]

Potential Signaling Pathway Interactions:

Based on the activities of related compounds, **4-Bromo-1H-indole-7-carboxamide** could potentially interact with several key signaling pathways implicated in disease.



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Caption: Potential signaling pathways modulated by **4-Bromo-1H-indole-7-carboxamide**.

Further investigation through biological screening is necessary to elucidate the specific targets and mechanisms of action of **4-Bromo-1H-indole-7-carboxamide**. Its commercial availability and straightforward synthesis make it an attractive candidate for inclusion in drug discovery screening libraries.

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